3-(4-Ethoxyphenyl)azetidine
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Overview
Description
3-(4-Ethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-ethoxyphenyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)azetidine can be achieved through several methods. . This photochemical reaction is highly efficient and proceeds with high regio- and stereoselectivity. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes such as the aza Paternò–Büchi reaction. The use of photochemical reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethoxyphenyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to interact with enzymes and receptors in biological systems. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Uniqueness: 3-(4-Ethoxyphenyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile scaffold for various chemical transformations and applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-5-3-9(4-6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 |
InChI Key |
SGCKHANVHRQQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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